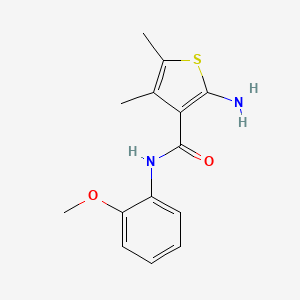![molecular formula C26H20F3N5OS B2472530 5-{4-[3-(trifluorométhyl)phényl]pipérazine-1-carbonyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadéc-1(17),2,4,6,11(16),12,14-heptaène-9-thione CAS No. 688792-48-5](/img/structure/B2472530.png)
5-{4-[3-(trifluorométhyl)phényl]pipérazine-1-carbonyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadéc-1(17),2,4,6,11(16),12,14-heptaène-9-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-9-thione is a complex organic molecule that features a piperazine ring substituted with a trifluoromethylphenyl group
Applications De Recherche Scientifique
This compound has several applications in scientific research, including:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Investigated for its potential as a ligand in receptor binding studies.
- Medicine : Explored for its potential therapeutic properties, particularly in the development of new drugs.
- Industry : Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
Similar compounds with a trifluoromethylphenyl piperazine structure have been found to interact with various receptors, including serotonin receptors
Mode of Action
The exact mode of action of F6548-3402 is currently unknown. Compounds with similar structures have been found to promote the release of serotonin
Biochemical Pathways
If it does indeed influence serotonin levels, it could potentially impact various serotonin-dependent pathways, including mood regulation, sleep, and digestion .
Result of Action
If it does modulate serotonin levels, it could potentially have effects on mood, sleep, and other serotonin-regulated functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The trifluoromethylphenyl group can be introduced via a nucleophilic substitution reaction using appropriate reagents such as trifluoromethylphenyl halides .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
- Oxidation : The piperazine ring can be oxidized using strong oxidizing agents.
- Reduction : The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
- Substitution : The trifluoromethyl group can be substituted with other functional groups under appropriate conditions .
- Oxidation : Potassium permanganate or chromium trioxide.
- Reduction : Lithium aluminum hydride or sodium borohydride.
- Substitution : Halogenated reagents such as trifluoromethylphenyl halides .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 1-(4-Trifluoromethylphenyl)piperazine : A simpler analog with similar structural features.
- 1-(3-Trifluoromethylphenyl)piperazine : Another analog with the trifluoromethyl group in a different position.
- 1-Phenylpiperazine : Lacks the trifluoromethyl group but shares the piperazine core.
Uniqueness: The unique combination of the trifluoromethylphenyl group and the piperazine ring in this compound provides distinct chemical and biological properties, making it a valuable molecule for various applications.
Propriétés
IUPAC Name |
(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazolin-3-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F3N5OS/c27-26(28,29)17-4-3-5-18(15-17)32-10-12-33(13-11-32)24(35)16-8-9-19-21(14-16)31-25(36)34-22-7-2-1-6-20(22)30-23(19)34/h1-9,14-15H,10-13H2,(H,31,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGFAVJNUGNVOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC4=C(C=C3)C5=NC6=CC=CC=C6N5C(=S)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
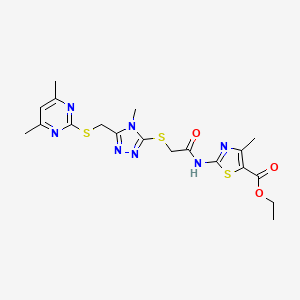

![N-[3-(Furan-2-YL)-3-hydroxypropyl]-2,5-dimethylbenzamide](/img/structure/B2472450.png)

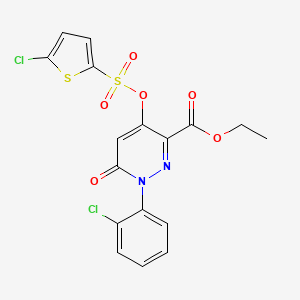
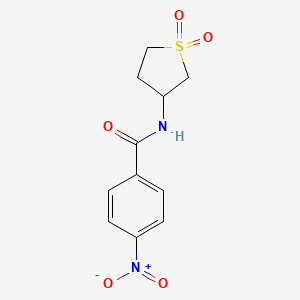


![1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2472461.png)
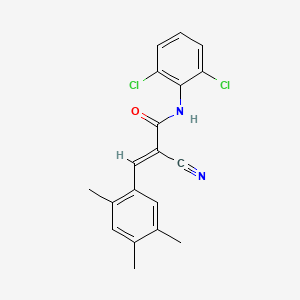
![7-(4-bromophenyl)-2-(2-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2472463.png)
![6-Methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B2472464.png)
![4-amino-1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B2472466.png)
